

Technical Guide: Intramolecular Hydrogen Bonding in Ac-Val-NHMe

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Compound of Interest

Compound Name: Acetyl-L-valine methyl amide

CAS No.: 19701-84-9

Cat. No.: B556342

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Executive Summary

Ac-Val-NHMe serves as a critical "dipeptide model" for understanding the local conformational propensity of the valine residue in proteins. Unlike alanine or glycine, valine possesses a

-branched isopropyl side chain. This steric bulk severely restricts the

rotameric space, forcing the backbone into specific basins of attraction.

This guide focuses on the two dominant intramolecular hydrogen bonding (IMHB) patterns that define its folded and extended states: the

(Gamma-turn) and the

(Extended/Beta-strand) conformations. Understanding the competition between these states is essential for peptidomimetic drug design and protein folding studies.

Part 1: The Conformational Landscape

The conformational stability of Ac-Val-NHMe is dictated by the competition between internal enthalpy (H-bond formation) and entropic/steric penalties.

The Conformation (Gamma-Turn)

The

state forms a 7-membered ring via a hydrogen bond between the carbonyl oxygen of the acetyl group (

) and the amide proton of the methylamide group (

).

- Topology:

CO

NH.

- Geometry:

to

,

to

.

- Valine Specificity: L-Valine strongly prefers the Equatorial Gamma-Turn (

). The Axial Gamma-Turn (

) is sterically prohibited due to the clash between the isopropyl side chain and the peptide backbone.

The Conformation (Extended)

The

state forms a 5-membered ring between the NH and CO of the same residue. While often termed a "weak" interaction, it is the fundamental stabilizer of the extended

-strand conformation in the absence of tertiary contacts.

- Topology:

NH

CO.

- Geometry:

,

.

- Valine Specificity: The

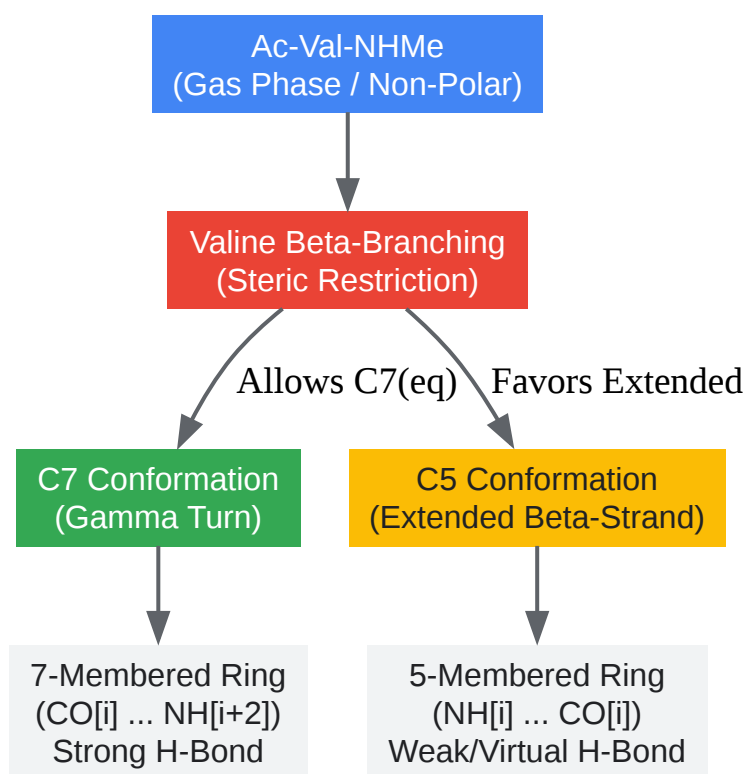
-branching of valine naturally biases the backbone

angle toward more negative values, intrinsically stabilizing the

extended form compared to non-branched residues like alanine.

H-Bond Topology Diagram

The following diagram illustrates the logical flow of conformational selection and the topology of the H-bonds.



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Caption: Logical flow of conformational selection in Ac-Val-NHMe driven by steric constraints.

Part 2: Spectroscopic Characterization Protocols

To distinguish between

and

states, a multi-modal spectroscopic approach is required. The following protocols are designed to minimize intermolecular aggregation, which can mimic intramolecular H-bonding.

Experiment A: FTIR Spectroscopy (Amide A Region)

The Amide A band (N-H stretch) is the most diagnostic feature.

Protocol:

- Solvent Selection: Use dry

or

. Avoid polar solvents (DMSO, MeOH) which disrupt IMHBs.

- Concentration: Prepare samples at
to ensure monomeric species.
- Data Acquisition: Scan range 3200–3600 cm

, resolution 1 cm

.

Diagnostic Table:

Feature	Frequency ()	Interpretation
Free NH		Non-bonded or solvent exposed.
NH		Weakly bonded (Extended). Often appears as a low-freq shoulder to Free NH.
NH		Strongly bonded (Gamma-turn). Distinct, redshifted peak.

Technical Insight: In Ac-Val-NHMe, you will often observe a "doublet" in the non-polar spectrum representing the equilibrium between the

(extended) and

(folded) populations.

Experiment B: NMR Spectroscopy (Temperature Coefficients)

NMR provides dynamic information about solvent accessibility.

Protocol:

- Solvent:

(non-polar reference) or DMSO-

(to test stability).

- Variable Temperature (VT): Record

spectra from 298 K to 323 K in 5 K increments.

- Analysis: Plot chemical shift (

) vs. Temperature (

). Calculate slope

.

Diagnostic Criteria:

Parameter	Value	Interpretation
Coeff ()		Intramolecular H-bond (). The proton is shielded from solvent collisional exchange.
Coeff ()		Solvent Exposed. Typical of random coil or unstable in polar media.
Coupling ()		Extended (). Indicates .
Coupling ()		Turn (). Indicates .

Part 3: Computational Modelling (DFT)

Experimental data should be validated against Density Functional Theory (DFT) calculations.

Recommended Workflow:

- Level of Theory: B3LYP-D3(BJ)/6-311++G(d,p). The dispersion correction (D3) is critical for accurately modeling weak non-covalent interactions like the bond.
- Solvation Model: PCM or SMD (Solvation Model based on Density) if simulating solution; Gas Phase for fundamental minima.

Energetic Hierarchy (Gas Phase):

- Global Minimum:

(Equatorial Gamma Turn).

- Local Minimum:

(Extended). Typically 1.0–2.5 kcal/mol higher than

, but entropically favored at higher temperatures.

- High Energy:

(Axial Gamma Turn). Destabilized by Valine side chain (

).

Part 4: Solvent Modulation & Biological Relevance

The transition from gas phase (vacuum) to water represents the biological folding process.

- Non-Polar (Chloroform): The

conformation is dominant. The molecule folds upon itself to satisfy H-bond potential.

- Polar (Water): Water molecules compete as stronger H-bond donors/acceptors. The intramolecular

and

bonds are often replaced by intermolecular bonds to water.

- The Valine Effect: Despite solvent competition, the steric bulk of Valine restricts the backbone, keeping the population biased toward the extended (

-strand) region of the Ramachandran plot (the Polyproline II or

basin) rather than a purely random coil.

References

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